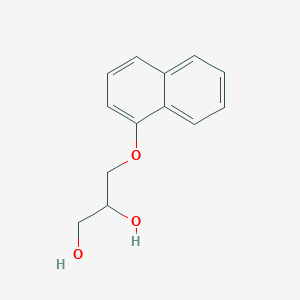

(13Z)-视黄醇

描述

Synthesis Analysis

The synthesis of "(13Z)-retinol" and its analogs has been achieved through various chemical reactions, showcasing the compound's versatility and the creativity of synthetic chemists. A notable method is the Suzuki reaction in stereocontrolled polyene synthesis, which has been applied to synthesize retinol (vitamin A) and its demethyl analogs, including the "(13Z)-retinol." This approach is praised for its control over regio- and stereochemistry, utilizing thallium-accelerated, palladium-catalyzed cross-coupling reactions (Torrado et al., 1995). Another method involves the stereoselective synthesis of 13Z retinoic acids through β-methylenealdehydes, producing E olefins stereoselectively, further highlighting the synthetic adaptability of retinol derivatives (Valla et al., 1999).

Molecular Structure Analysis

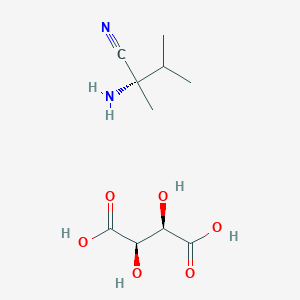

Understanding the molecular structure of "(13Z)-retinol" is crucial for its application in various fields. The conformational analysis through NMR techniques has provided insights into the structural aspects of retinoids, including "(13Z)-retinol." Studies have assigned 1H and 13C NMR spectra to a new class of vitamin A analogs, which include "(13Z)-retinol," allowing for a deeper understanding of its molecular conformation (Vaezi et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "(13Z)-retinol" plays a significant role in its biological functions and its utility in synthetic chemistry. Its inclusion in reactions such as the Reformatsky reaction, which is utilized in extending the polyene chain of starting enones, showcases its versatility (Vaezi et al., 1994). Additionally, the development of concise approaches to retinoid synthesis, such as organometallic addition to pyrylium salts, highlights innovative pathways to access "(13Z)-retinol" and its analogs (Hemming et al., 1994).

Physical Properties Analysis

The physical properties of "(13Z)-retinol," such as its solubility, photostability, and phase behavior, are essential for its application in various domains. Studies exploring the phase solubility and photostability of 13-cis-retinoic acid, a closely related compound, offer insights into the physical characteristics that might also apply to "(13Z)-retinol" (Yap et al., 2005).

Chemical Properties Analysis

The chemical properties of "(13Z)-retinol," including its reactivity and interactions with biological molecules, underpin its significance in both synthetic chemistry and biological systems. The exploration of its chemical properties extends to the synthesis of Schiff base-13-cis-retinoates, revealing its capacity to form diverse chemical bonds and engage in complex chemical reactions (Xiang Jian-nan, 2008).

科学研究应用

在癌症治疗和预防中的作用

类视黄醇,包括 13-顺维甲酸等衍生物,因其在癌症治疗和预防中的治疗潜力而被广泛研究。它们的机制包括通过核受体调节基因表达,影响细胞分化、增殖和凋亡。临床试验已在急性早幼粒细胞白血病 (APL) 和其他恶性肿瘤的治疗中显示出有希望的结果,突出了类视黄醇在肿瘤治疗策略中的重要性 (Smith 等,1992)。此外,类视黄醇对癌症发展的预防能力,特别是在肺癌中,一直是研究的主题,尽管需要更多数据才能完全确定其功效 (Toma 等,1999)。

对皮肤病的影响

类视黄醇在皮肤病学中的应用,尤其是在治疗痤疮和相关皮肤病方面,已得到充分探索。研究表明,13-顺维甲酸等类视黄醇在调节皮脂产生和炎症过程中起着至关重要的作用,为痤疮患者提供了有效的治疗选择。这突出了类视黄醇在治疗活动性病变和预防未来爆发方面的双重作用 (Zouboulis, 2001)。

神经学应用

研究还深入探讨了类视黄醇的神经学意义,包括它们支持认知功能和抵消神经退行性过程的潜力。维生素 A 及其衍生物对大脑健康至关重要,影响认知能力、记忆形成和神经元分化。类视黄醇在成人脑功能中的作用及其在阿尔茨海默病等疾病中的治疗潜力强调了它们超越单纯营养的意义 (Lane & Bailey, 2005)。

生殖和发育研究

类视黄醇对生殖健康和胚胎发育的影响一直是一个重要的研究领域。类视黄醇对于细胞分化和生殖器官的正常发育至关重要。家畜研究表明,在体外卵母细胞成熟过程中补充维甲酸可以提高胚胎产量,突出了潜在的农业应用和对人类生殖技术的见解 (Abdelnour 等,2019)。

安全和危害

This would involve a review of the compound’s toxicity, flammability, and any other potential hazards associated with its use.

未来方向

This would involve a discussion of areas for future research, such as potential new applications for the compound or ways to improve its synthesis.

To analyze all relevant papers, one would need to conduct a thorough literature search using databases such as PubMed, Scopus, or Web of Science. The papers would then be reviewed to extract the necessary information.

属性

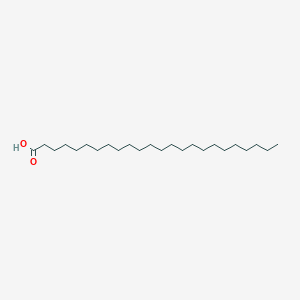

IUPAC Name |

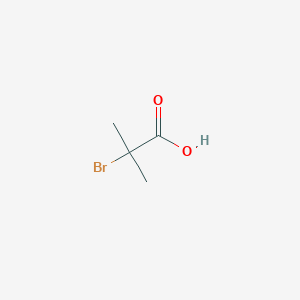

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-BOOMUCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

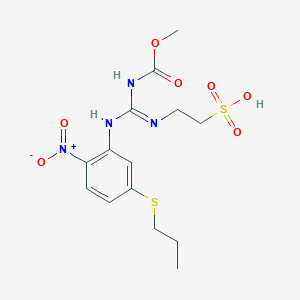

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

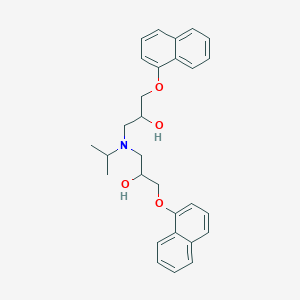

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)